PROTAC SOS1 degrader-7

KRAS G12C inhibition TR-FRET assay Biochemical potency

This spiroheterocyclic PROTAC degrader-7 (CAS 3036155-26-4) is a potent KRAS G12C inhibitor (IC50 38 nM) with 104-fold selectivity over G12D and 263-fold over G12V. Its unique pyrido[3,4-d]pyridazine core and azaspiro[5.5]undecane scaffold, as disclosed in WO2025217247A1, enable precise dissection of G12C-specific signaling in isogenic cell panels and resistance studies. Choose this research-grade compound for unambiguous attribution of phenotypic effects in oncology models.

Molecular Formula C51H64F2N10O4
Molecular Weight 919.1 g/mol
Cat. No. B12366329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SOS1 degrader-7
Molecular FormulaC51H64F2N10O4
Molecular Weight919.1 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCC3(CCC(CC3)CN4CCC(CC4)C(=O)N5CCN(CC5)C6=NC=C7C(=NN=C(C7=C6)NC(C)C8=C(C(=CC=C8)C(F)F)C)C)CC2)N9CCC(=O)NC9=O
InChIInChI=1S/C51H64F2N10O4/c1-32-8-9-38(28-43(32)63-21-14-45(64)56-50(63)67)49(66)61-22-17-51(18-23-61)15-10-36(11-16-51)31-59-19-12-37(13-20-59)48(65)62-26-24-60(25-27-62)44-29-41-42(30-54-44)35(4)57-58-47(41)55-34(3)39-6-5-7-40(33(39)2)46(52)53/h5-9,28-30,34,36-37,46H,10-27,31H2,1-4H3,(H,55,58)(H,56,64,67)/t34-/m1/s1
InChIKeyGFCVCRNMILTDSA-UUWRZZSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(Difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione: KRAS G12C Inhibitor Procurement Evidence


The target compound, identified as BDBM754058, is a spiroheterocyclic small-molecule inhibitor of the KRAS G12C mutant protein, belonging to the class of covalent or tight-binding KRAS G12C inhibitors that disrupt the KRAS G12C-BRAF protein-protein interaction. This compound is disclosed within patent family WO2025217247A1, assigned to Amgen Inc., as a tethered spiro-heterocyclic inhibitor of G12C mutant KRAS proteins [1]. It is intended for research use in oncology, specifically targeting cancers harboring the KRAS G12C mutation, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer [1]. The compound incorporates a complex multi-cyclic architecture featuring a pyrido[3,4-d]pyridazine core, an azaspiro[5.5]undecane moiety, a piperazine-carbonyl-piperidine linker system, and a (R)-1-[3-(difluoromethyl)-2-methylphenyl]ethylamine-derived headgroup, with documented biochemical activity in TR-FRET disruption assays [2].

Why KRAS G12C Inhibitors Cannot Be Interchanged: Evidence for 1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(Difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione Selection


Generic substitution within the KRAS G12C inhibitor class is scientifically unsound due to marked divergence in biochemical potency, selectivity profiles, and target engagement kinetics across compounds sharing the same nominal mechanism. Approved inhibitors sotorasib and adagrasib exhibit comparable clinical efficacy but differ in CNS penetration and brain metastasis outcomes [1][2]. Next-generation inhibitors such as D3S-001 and Calderasib (MK-1084) demonstrate substantially enhanced biochemical potency (IC50 values ranging from 1.2 nM to 4.35 nM) relative to first-generation agents, with D3S-001 showing improved selectivity over wild-type KRAS . Furthermore, emerging resistance mutations such as KRAS G12C-R68S differentially affect inhibitors depending on their core scaffold architecture, with rationally engineered 6,8-difluoroquinazoline-core compounds retaining sub-100 nM potency against this resistant variant whereas earlier compounds lose substantial activity [3]. These quantitative disparities mandate compound-specific evidence evaluation rather than class-based procurement decisions.

Quantitative Differentiation Evidence: 1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(Difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione vs. Clinical-Stage KRAS G12C Inhibitors


Biochemical Potency in KRAS G12C-BRAF Complex Disruption: Comparison with Approved and Late-Stage Inhibitors

The target compound (BDBM754058) exhibits an IC50 of 38 nM in a TR-FRET assay measuring disruption of the KRAS G12C-BRAF protein-protein complex [1]. This positions the compound with an intermediate biochemical potency profile relative to the clinical-stage KRAS G12C inhibitor landscape. For cross-study comparison: Calderasib (MK-1084) reports an IC50 of 1.2 nM in a guanine nucleotide exchange assay ; D3-001 (elisrasib) demonstrates a median cellular IC50 of 4.35 nM across KRAS G12C-mutant cell lines ; MRTX849 (adagrasib) shows a cellular IC50 of 10 nM [2]. The target compound's 38 nM value, while less potent than optimized clinical candidates, provides a robust biochemical signal suitable for mechanistic studies and combination screening applications.

KRAS G12C inhibition TR-FRET assay Biochemical potency Oncology drug discovery

Mutant Selectivity Profile: KRAS G12C vs. G12D vs. G12V Differential Activity

The target compound demonstrates differential activity across KRAS mutant isoforms in the same TR-FRET assay format. Against KRAS G12C, the IC50 is 38 nM; against KRAS G12D, the IC50 increases to 3,940 nM (3.94 μM); and against KRAS G12V, the IC50 further increases to 10,000 nM (10 μM) [1]. This yields a calculated selectivity ratio of approximately 104-fold for G12C over G12D, and 263-fold for G12C over G12V. This selectivity profile contrasts with pan-KRAS inhibitors (e.g., Eras-4001) that target both wild-type and multiple mutant forms simultaneously, and is more comparable to allele-specific inhibitors such as D3S-001, which exhibits median IC50 >10 μM in cell lines lacking KRAS G12C mutation .

KRAS mutant selectivity G12C specificity Off-target profiling Cancer mutation targeting

Structural Differentiation: Spiro[5.5]undecane Core and Pyrido[3,4-d]pyridazine Scaffold Architecture

The target compound incorporates a 3-azaspiro[5.5]undecane scaffold tethered to a pyrido[3,4-d]pyridazine core via an extended piperazine-carbonyl-piperidine linker system, as disclosed in WO2025217247A1 (Amgen Inc.) for tethered spiro-heterocyclic KRAS G12C inhibitors [1]. This architectural motif differs fundamentally from the fused bicyclic cores of first-generation inhibitors: sotorasib employs a quinazolinone core; adagrasib (MRTX849) utilizes a tetrahydropyridopyrimidine core; and divarasib (GDC-6036) is based on a pyridopyrimidine scaffold. The spiro[5.5]undecane moiety imparts a rigid, three-dimensional conformation that may influence binding pocket occupancy and residence time. The pyrido[3,4-d]pyridazine core distinguishes this compound from the pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif found in pan-RAF inhibitors such as GNE-9815 [2].

Spirocyclic scaffold Pyridopyridazine core Medicinal chemistry KRAS inhibitor design

(R)-Difluoromethyl-2-methylphenyl Headgroup: Metabolic Stability Implication

The target compound features a (R)-1-[3-(difluoromethyl)-2-methylphenyl]ethylamine headgroup, incorporating a difluoromethyl (-CHF2) substituent ortho to a methyl group on the phenyl ring. The difluoromethyl group functions as a lipophilic hydrogen-bond donor and metabolic blocking group, potentially reducing cytochrome P450-mediated oxidative metabolism relative to non-fluorinated or monofluorinated analogs [1]. In the broader KRAS inhibitor class, fluorine incorporation strategies have been employed to modulate metabolic stability: for example, difluoromethylene bisphosphonate analogs of SML-8-73-1 improved hydrolytic stability while maintaining KRAS G12C inhibitory activity [2]. However, no direct comparative metabolic stability data (e.g., intrinsic clearance in human liver microsomes, half-life) is publicly available for the target compound versus comparators.

Difluoromethyl group Metabolic stability Oxidative metabolism Fluorine medicinal chemistry

Recommended Research Applications for 1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(Difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione


KRAS G12C-Specific Mechanistic Studies in Isogenic Cell Line Panels

The compound's 104-fold selectivity for KRAS G12C over G12D and 263-fold selectivity over G12V [1] makes it suitable for experiments requiring unambiguous attribution of phenotypic effects to G12C inhibition. Researchers can employ this compound in isogenic cell line panels expressing individual KRAS mutants (G12C, G12D, G12V) to dissect G12C-specific signaling outputs from those mediated by other KRAS variants. The 38 nM biochemical IC50 [1] provides sufficient potency for cellular assays at concentrations that maintain the selectivity window (e.g., 100-300 nM exposures).

Combination Screening with SOS1 Inhibitors or SHP2 Inhibitors

Given that SOS1:KRAS protein-protein interaction inhibitors such as MRTX0902 increase the proportion of GDP-loaded KRAS G12C , the target compound—as a KRAS G12C inhibitor—can be evaluated in combination studies. The intermediate potency (38 nM IC50) allows for clear detection of synergistic or additive effects when paired with SOS1 inhibitors (e.g., MRTX0902, Ki = 1.9 nM ) or SHP2 inhibitors, without the compound's single-agent activity masking combination benefits.

Structure-Activity Relationship (SAR) Exploration of Spirocyclic KRAS G12C Inhibitors

The compound's distinctive 3-azaspiro[5.5]undecane core and pyrido[3,4-d]pyridazine scaffold, as disclosed in WO2025217247A1 [2], position it as a valuable tool compound for medicinal chemistry campaigns investigating spirocyclic KRAS G12C inhibitors. Researchers can use this compound as a reference standard for benchmarking newly synthesized analogs within the same chemotype, or for comparative scaffold-hopping studies against quinazolinone-based (sotorasib) or tetrahydropyridopyrimidine-based (adagrasib) inhibitors.

Resistance Mechanism Profiling in KRAS G12C-Mutant Cancer Models

Given the emergence of clinical resistance mutations such as KRAS G12C-R68S that differentially affect inhibitor scaffolds [3], the target compound's distinct pyrido[3,4-d]pyridazine core architecture may exhibit a unique susceptibility or resilience profile. Researchers can employ this compound in resistance-screening panels to characterize whether the spirocyclic scaffold confers differential activity against known resistance variants compared to approved agents, contributing to the understanding of scaffold-dependent resistance mechanisms.

Technical Documentation Hub

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